Uridine 5'-monophosphate-d2 (disodium)
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Overview
Description
Uridine 5’-monophosphate-d2 (disodium) is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . As the core uracil-containing nucleotide, adequate levels of Uridine 5’-monophosphate-d2 (disodium) enable optimal cellular metabolism and physiology across bodily tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Uridine 5’-monophosphate-d2 (disodium) involves several steps:
Mixing Cytidine Monophosphate or Sodium Salt, Sodium Nitrite, and Deionized Water: This mixture is then subjected to dropwise addition of acid and/or acid anhydride.
Reaction Continuation: The reaction is allowed to continue for 0-6 hours to obtain reaction solution 1.
Crystallization and Filtration: The reaction solution is mixed with 95% ethanol, crystallized, and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods: Industrial production of Uridine 5’-monophosphate-d2 (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange resin separation. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives .
Scientific Research Applications
Uridine 5’-monophosphate-d2 (disodium) has a wide range of scientific research applications, including:
Mechanism of Action
Uridine 5’-monophosphate-d2 (disodium) exerts its effects through several molecular targets and pathways:
Nucleic Acid Synthesis: It serves as a precursor for the synthesis of ribonucleic acid, which is essential for protein synthesis and other cellular processes.
Glycogen Synthesis: It promotes the formation of uridine diphosphate glucose, which is critical for glycogen synthesis.
Hexosamine Biosynthetic Pathway: It promotes the production of uridine diphosphate N-acetylglucosamine, which is involved in protein modification and function.
Comparison with Similar Compounds
Uridine 5’-monophosphate-d2 (disodium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate disodium salt: Used in studies on nucleic acid biosynthesis and cell signaling.
Uridine 5’-triphosphate disodium salt: Involved in the synthesis of ribonucleic acid and other biomolecules.
Cytidine 5’-monophosphate disodium salt: Used in the synthesis of cytidine diphosphate and cytidine triphosphate.
Uniqueness: Uridine 5’-monophosphate-d2 (disodium) is unique due to its specific role as a precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . Its ability to promote glycogen synthesis and protein modification through the hexosamine biosynthetic pathway further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11N2Na2O9P |
---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;; |
InChI Key |
KURVIXMFFSNONZ-DDDITCQESA-L |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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